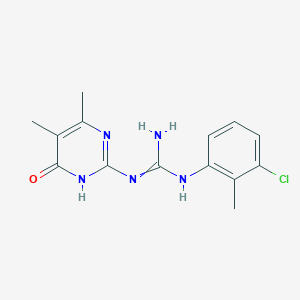
5-Fluoro-6-methoxynicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 5-Fluoro-6-metoxinicotinamida es un derivado fluorado de la nicotinamida, un compuesto que pertenece a la clase de las carboxamidas de piridina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de la 5-Fluoro-6-metoxinicotinamida típicamente implica la introducción de un átomo de flúor en la estructura de la nicotinamida. Un método común es la fluoración directa de los derivados de la nicotinamida utilizando agentes fluorantes como Selectfluor o N-fluorobenzenosulfonimida (NFSI). La reacción generalmente se lleva a cabo en condiciones suaves para garantizar una fluoración selectiva en la posición deseada .
Métodos de producción industrial
La producción industrial de 5-Fluoro-6-metoxinicotinamida puede implicar procesos de síntesis de múltiples pasos, comenzando con precursores fácilmente disponibles. El proceso a menudo incluye pasos como nitración, reducción y fluoración, seguidos de técnicas de purificación como recristalización o cromatografía para obtener el producto final con alta pureza .
Análisis De Reacciones Químicas
Tipos de reacciones
La 5-Fluoro-6-metoxinicotinamida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertirlo en diferentes formas reducidas.
Sustitución: El átomo de flúor se puede sustituir con otros grupos funcionales en condiciones específicas.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Los agentes reductores como hidruro de litio y aluminio (LiAlH₄) y borohidruro de sodio (NaBH₄) se utilizan a menudo.
Sustitución: Reactivos como hidruro de sodio (NaH) y varios nucleófilos pueden facilitar las reacciones de sustitución.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados del ácido nicotínico, mientras que la reducción puede producir derivados de la amina .
Aplicaciones Científicas De Investigación
La 5-Fluoro-6-metoxinicotinamida tiene una amplia gama de aplicaciones en investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de compuestos fluorados más complejos.
Biología: El compuesto se estudia por sus posibles efectos en los sistemas biológicos, incluida la inhibición enzimática y la interacción con las biomoléculas.
Mecanismo De Acción
El mecanismo de acción de la 5-Fluoro-6-metoxinicotinamida implica su interacción con objetivos moleculares específicos. La alta electronegatividad del átomo de flúor puede influir en la afinidad de unión del compuesto a enzimas y receptores. Esta interacción puede inhibir la actividad enzimática o modular las vías de señalización, lo que lleva a varios efectos biológicos. Por ejemplo, el compuesto puede inhibir enzimas involucradas en la síntesis de nucleótidos, afectando así la proliferación celular .
Comparación Con Compuestos Similares
Compuestos similares
5-Fluorouracilo: Un agente anticancerígeno ampliamente utilizado que inhibe la timidilato sintasa.
6-Metoxinicotinamida: Un análogo no fluorado con diferentes propiedades biológicas.
5-Fluoro-2’-desoxicitidina: Otro compuesto fluorado utilizado en el tratamiento del cáncer.
Singularidad
La 5-Fluoro-6-metoxinicotinamida es única debido a su patrón de sustitución específico, que imparte propiedades electrónicas y estéricas distintas. Esta singularidad puede resultar en diferentes actividades biológicas y aplicaciones en comparación con otros compuestos similares .
Propiedades
Fórmula molecular |
C7H7FN2O2 |
|---|---|
Peso molecular |
170.14 g/mol |
Nombre IUPAC |
5-fluoro-6-methoxypyridine-3-carboxamide |
InChI |
InChI=1S/C7H7FN2O2/c1-12-7-5(8)2-4(3-10-7)6(9)11/h2-3H,1H3,(H2,9,11) |
Clave InChI |
DEZSVDGFGYJIFF-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=N1)C(=O)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Amino-4-(4-methoxyphenyl)-N,6-di-p-tolylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11773803.png)

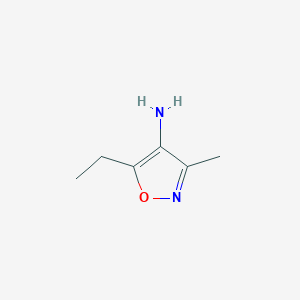
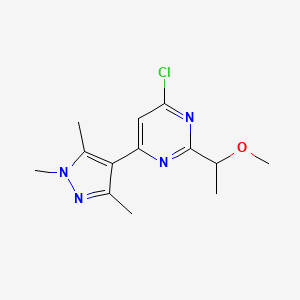
![3-Chloro-1-(tetrahydrofuran-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine-4-carbonitrile](/img/structure/B11773828.png)
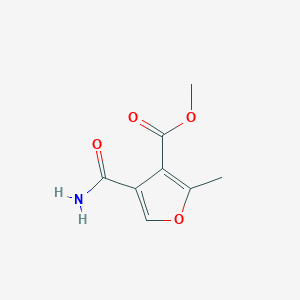
![1-(2-Methylbenzo[d]thiazol-5-yl)ethanol](/img/structure/B11773837.png)

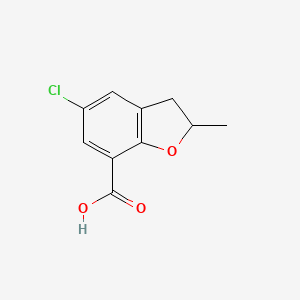
![2-O-benzyl 3-O-ethyl (3aS,6aR)-6-oxo-1,3,3a,4,5,6a-hexahydrocyclopenta[c]pyrrole-2,3-dicarboxylate](/img/structure/B11773843.png)
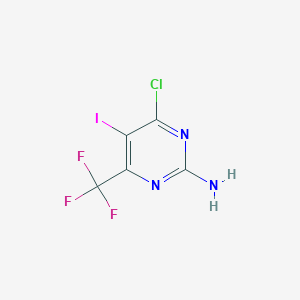
![2-(4-Chloro-1H-benzo[d]imidazol-2-yl)ethanamine](/img/structure/B11773849.png)
![Benzenethiol, 4-[(4,6-diamino-1,3,5-triazin-2-yl)amino]-](/img/structure/B11773861.png)
